

Application Note: Analysis of 4-Octanol using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 4-Octanol

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Octanol** ($C_8H_{18}O$) is a secondary alcohol used as a flavoring agent, in the manufacturing of plasticizers, and as an intermediate in chemical synthesis.^[1] Its accurate identification and quantification are crucial for quality control, metabolic studies, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like **4-octanol**.^[2] This document provides a detailed protocol for the analysis of **4-octanol** using GC-MS, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

This section details the methodology for the GC-MS analysis of **4-octanol**, from sample preparation to data analysis.

Reagents and Materials

- Solvent: High-purity Methanol or Hexane (GC or HPLC grade).^[2]
- Analyte: **4-Octanol** standard ($\geq 97.0\%$ purity).
- Equipment:

- Glass autosampler vials (1.5 mL) with caps.[3]
- Micropipettes.
- Vortex mixer.
- Centrifuge (if samples contain particulates).[2][3]
- Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation (Standard Solution)

For accurate identification, a standard solution of **4-octanol** should be prepared. Complex matrices may require additional extraction and cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4][5]

- Stock Solution (1 mg/mL): Dissolve 10 mg of **4-octanol** standard in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) in a volumetric flask.[2]
- Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a vial and add 9.9 mL of the solvent. This concentration aims for a column loading of approximately 10 ng with a 1 µL injection.[3]
- Transfer: Transfer the final working solution into a 1.5 mL glass autosampler vial for analysis. [3] Ensure the sample is free of particles.[2][3]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments.

Gas Chromatography (GC) Conditions:

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
Injector Temperature	280°C[6]
Injection Volume	1 µL
Injection Mode	Splitless[3][6]
Carrier Gas	Helium at a constant flow of 1.0 mL/min.[6]

| Oven Program | Initial: 80°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 5°C/min to 280°C, hold for 5 min.[6] |

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI) at 70 eV.[6]
Ion Source Temp.	230°C[6]
Quadrupole Temp.	150°C[6]
Transfer Line Temp.	280°C[6]

| Scan Range | m/z 40-200 |

Data Presentation and Interpretation

Chromatographic Data

Under the specified GC conditions, **4-octanol** will elute at a characteristic retention time. The Kovats Retention Index (RI) is a more standardized value used for identification.

Table 1: Retention Data for **4-Octanol**

Parameter	Value	Source
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| Kovats Retention Index | 975 - 982 (Standard non-polar column) |[1][7] |

Mass Spectral Data

The mass spectrum of **4-octanol** is characterized by its molecular ion peak (which may be weak or absent) and specific fragment ions.[8] The fragmentation of alcohols in EI-MS is dominated by alpha-cleavage and dehydration.[9] For **4-octanol**, alpha-cleavage involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.

Table 2: Key Mass Fragments for **4-Octanol**

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway	Relative Abundance
130	$[C_8H_{18}O]^+$	Molecular Ion (M^+)	Low
87	$[CH(OH)CH_2(CH_2)_2CH_3]^+$	Alpha-cleavage: Loss of Propyl Radical ($\bullet C_3H_7$)	High
73	$[CH_3(CH_2)_2CH(OH)]^+$	Alpha-cleavage: Loss of Butyl Radical ($\bullet C_4H_9$)	High
59	$[C_3H_7O]^+$	Rearrangement followed by cleavage	Moderate
57	$[C_4H_9]^+$	Butyl Cation	Moderate

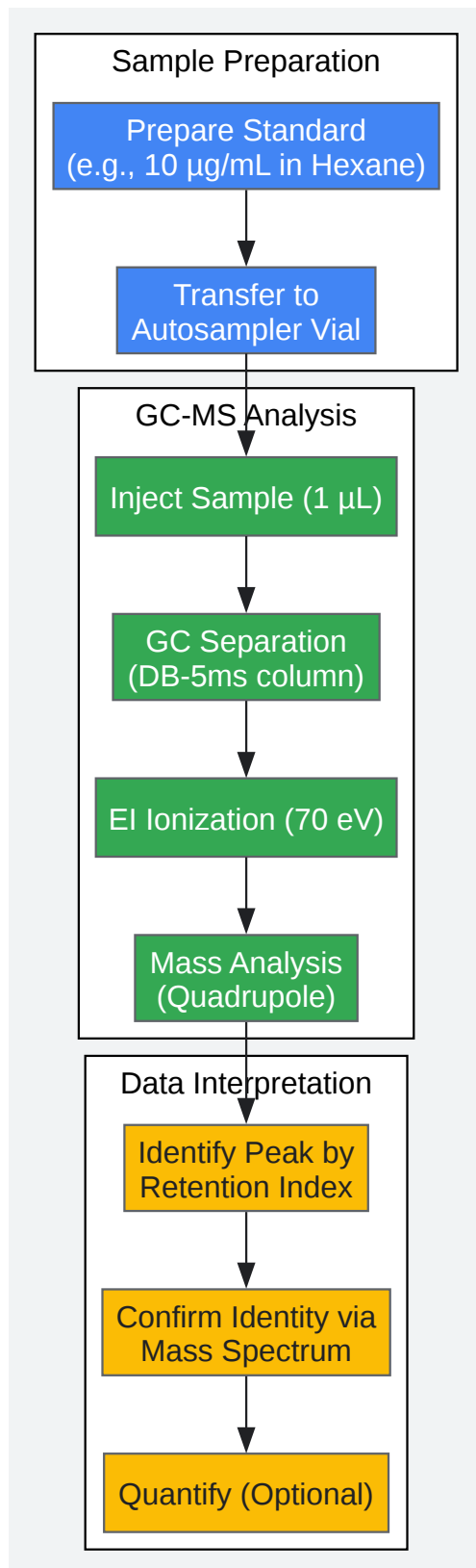
| 43 | $[C_3H_7]^+$ | Propyl Cation | High |

Note: Relative abundances are general estimates based on typical alcohol fragmentation and may vary with instrument tuning.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the GC-MS analysis of **4-octanol**.

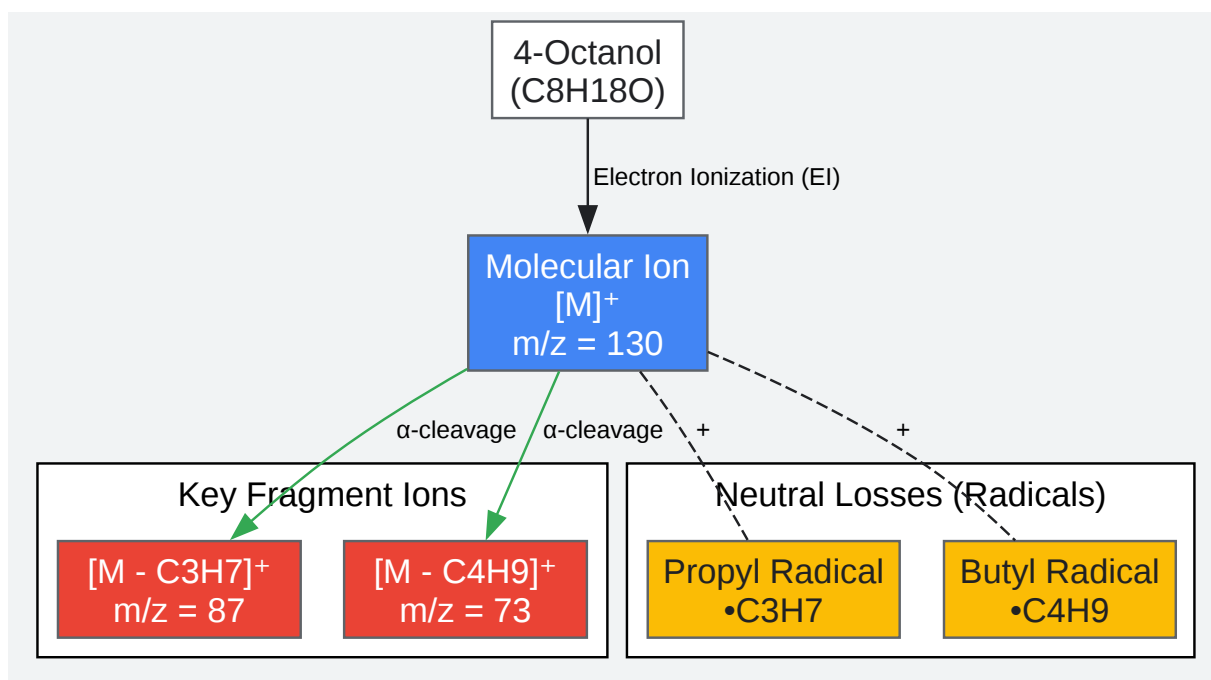


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Caption: Experimental workflow for the GC-MS analysis of **4-octanol**.

Logical Fragmentation Pathway

This diagram illustrates the primary fragmentation patterns of **4-octanol** upon electron ionization.



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Caption: Logical diagram of **4-octanol**'s primary fragmentation pathways.

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